molecular formula C25H22N2O B12465006 3-methyl-2-phenyl-N-(1-phenylethyl)quinoline-4-carboxamide

3-methyl-2-phenyl-N-(1-phenylethyl)quinoline-4-carboxamide

Cat. No.: B12465006
M. Wt: 366.5 g/mol
InChI Key: WCFBVNNCDJGEPJ-UHFFFAOYSA-N
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Description

3-methyl-2-phenyl-N-(1-phenylethyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-phenyl-N-(1-phenylethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with 1-phenylethylamine under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-phenyl-N-(1-phenylethyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-methyl-2-phenyl-N-(1-phenylethyl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-2-phenyl-N-(1-phenylethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. It may inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the 3-methyl and N-(1-phenylethyl) groups, resulting in different biological activities.

    3-methylquinoline-4-carboxamide: Lacks the 2-phenyl and N-(1-phenylethyl) groups, leading to variations in its chemical reactivity and applications.

    N-(1-phenylethyl)quinoline-4-carboxamide: Lacks the 3-methyl and 2-phenyl groups, affecting its overall properties.

Uniqueness

3-methyl-2-phenyl-N-(1-phenylethyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C25H22N2O

Molecular Weight

366.5 g/mol

IUPAC Name

3-methyl-2-phenyl-N-(1-phenylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H22N2O/c1-17-23(25(28)26-18(2)19-11-5-3-6-12-19)21-15-9-10-16-22(21)27-24(17)20-13-7-4-8-14-20/h3-16,18H,1-2H3,(H,26,28)

InChI Key

WCFBVNNCDJGEPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC(C)C4=CC=CC=C4

Origin of Product

United States

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